

# Physical and chemical properties of N-(4-Bromo-2-chlorophenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(4-Bromo-2-chlorophenyl)acetamide

Cat. No.: B1581725

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## An In-depth Technical Guide to N-(4-Bromo-2-chlorophenyl)acetamide

### Abstract

**N-(4-Bromo-2-chlorophenyl)acetamide** is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its specific substitution pattern—a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the acetamido group—provides distinct electronic and steric properties that make it a versatile building block. This guide provides a comprehensive overview of the physical and chemical properties of **N-(4-Bromo-2-chlorophenyl)acetamide**, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications, particularly in the development of pharmaceuticals and novel chemical entities. This document is intended for researchers, chemists, and professionals in the field of drug development.

### Introduction: Chemical Identity and Significance

**N-(4-Bromo-2-chlorophenyl)acetamide**, identified by the CAS Number 3460-23-9, is a solid organic compound whose structure is foundational for the synthesis of more complex molecules.<sup>[1]</sup> The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the amide functionality, offers multiple sites for chemical modification. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine atom and the amide group influence the overall reactivity and physicochemical properties of the

molecule. Its potential application as an intermediate for pharmaceuticals is a key area of interest.<sup>[2]</sup><sup>[3]</sup>

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and material design. The key properties of **N-(4-Bromo-2-chlorophenyl)acetamide** are summarized below.

### Structural and General Properties

Property	Value	Source(s)
IUPAC Name	N-(4-bromo-2-chlorophenyl)acetamide	<sup>[1]</sup>
CAS Number	3460-23-9	<sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrClNO	<sup>[1]</sup> <sup>[4]</sup>
Molecular Weight	248.50 g/mol	<sup>[1]</sup>
Appearance	White to cream crystals or powder	<sup>[4]</sup>
Purity	Typically ≥98% (Commercial Grade)	<sup>[4]</sup>
InChI Key	MITWNEIUIPGZKR-UHFFFAOYSA-N	
Canonical SMILES	<chem>CC(=O)NC1=C(C=C(C=C1)Br)Cl</chem>	<sup>[1]</sup>

### Thermal and Physical Data

Property	Value	Source(s)
Melting Point	151-152°C; 150.0-157.0°C	[4]
Boiling Point	367.8°C at 760 mmHg (Predicted)	
Density	1.649 g/cm <sup>3</sup> (Predicted)	
Flash Point	176.2°C (Predicted)	
Solubility	Soluble in hot methanol (may have faint turbidity)	[3]
Storage Temperature	Room Temperature; Store in a cool, dry, well-ventilated place	[3]

## Synthesis and Purification

The synthesis of **N-(4-Bromo-2-chlorophenyl)acetamide** is typically achieved through the acylation of the corresponding aniline, 4-bromo-2-chloroaniline. A related, well-documented procedure involves the bromination of an N-arylacetamide, which highlights a common synthetic strategy for such compounds.[2] While a direct protocol for the target molecule's synthesis from its aniline precursor is standard, an alternative approach involving selective bromination is also plausible and provides insight into electrophilic aromatic substitution on substituted anilides.

### Synthetic Protocol: Bromination of N-(2-chlorophenyl)acetamide

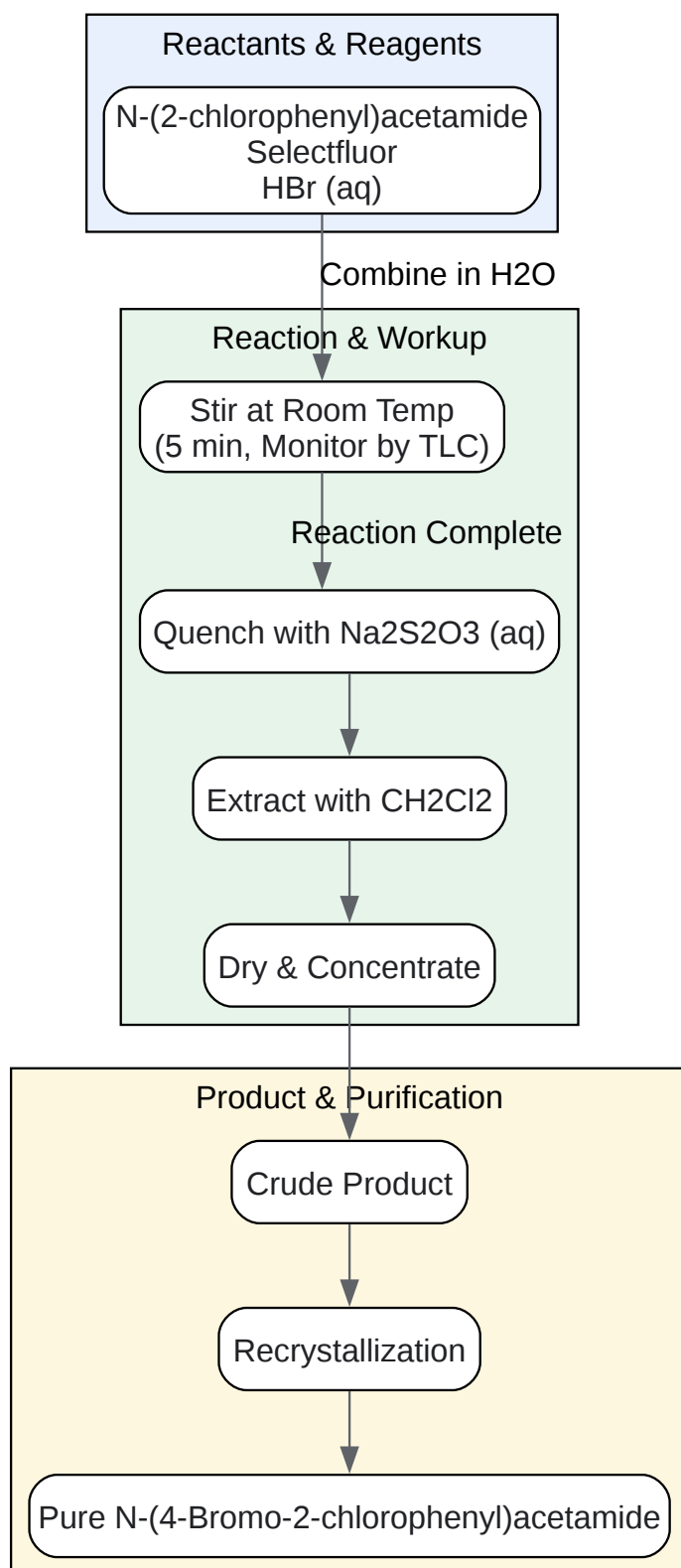
This method illustrates the synthesis of a structurally related compound and can be adapted. The key principle is the regioselective bromination of an activated aromatic ring.

**Causality:** The acetamido group (-NHCOCH<sub>3</sub>) is an ortho-, para-directing group, strongly activating the aromatic ring for electrophilic substitution. In the case of N-(2-chlorophenyl)acetamide, the para-position relative to the acetamido group is vacant and sterically accessible, making it the primary site for bromination. The ortho-position is blocked by the chlorine atom.

Protocol:[2]

- Suspension: Suspend N-(2-chlorophenyl)acetamide (0.5 mmol) and Selectfluor (0.6 mmol) in water (3.0 mL) in a suitable reaction flask with stirring.
- Initiation: Add hydrobromic acid (HBr, 40% aqueous solution, 0.55 mmol) to the stirred suspension.
- Reaction: Stir the mixture at room temperature for approximately 5 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) (2.0 mL) to neutralize any remaining bromine, followed by the addition of water (20.0 mL).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (3 x 10.0 mL).
- Washing & Drying: Combine the organic layers and wash them as needed. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-bromo-2-chloro-N-acetylaniline (**N-(4-Bromo-2-chlorophenyl)acetamide**).
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to obtain a product of high purity.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **N-(4-Bromo-2-chlorophenyl)acetamide**.

## Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and confirmation of the chemical structure.

### Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data shows characteristic isotopic patterns due to the presence of bromine ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$ ), which is a key diagnostic feature for identifying this compound.<sup>[1]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- N-H Stretch: A peak around  $3300\text{--}3250\text{ cm}^{-1}$  corresponding to the amide N-H bond.
- C=O Stretch (Amide I): A strong absorption near  $1670\text{--}1660\text{ cm}^{-1}$  for the carbonyl group.
- N-H Bend (Amide II): A peak around  $1550\text{--}1530\text{ cm}^{-1}$ .
- C-H Aromatic Stretch: Peaks typically above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Bending: Absorptions in the  $1600\text{--}1450\text{ cm}^{-1}$  region.

ATR-IR spectra are available for this compound, confirming its functional group composition.<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **N-(4-Bromo-2-chlorophenyl)acetamide** is not broadly published in open-access journals, data for the closely related isomer N-(2-bromo-4-chlorophenyl)acetamide is available and can be used for comparative purposes.<sup>[5]</sup> For the target compound, one would expect:

- $^1\text{H}$  NMR:
  - A singlet for the methyl ( $\text{CH}_3$ ) protons around  $\delta$  2.2 ppm.
  - A singlet for the amide (NH) proton, typically broad, between  $\delta$  7.5-8.5 ppm.
  - Three distinct signals in the aromatic region ( $\delta$  7.0-8.0 ppm) corresponding to the three protons on the phenyl ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring system.
- $^{13}\text{C}$  NMR:
  - A signal for the methyl carbon around  $\delta$  24 ppm.
  - A signal for the carbonyl carbon around  $\delta$  168 ppm.
  - Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and acetamido substituents.

## Chemical Reactivity and Potential Applications

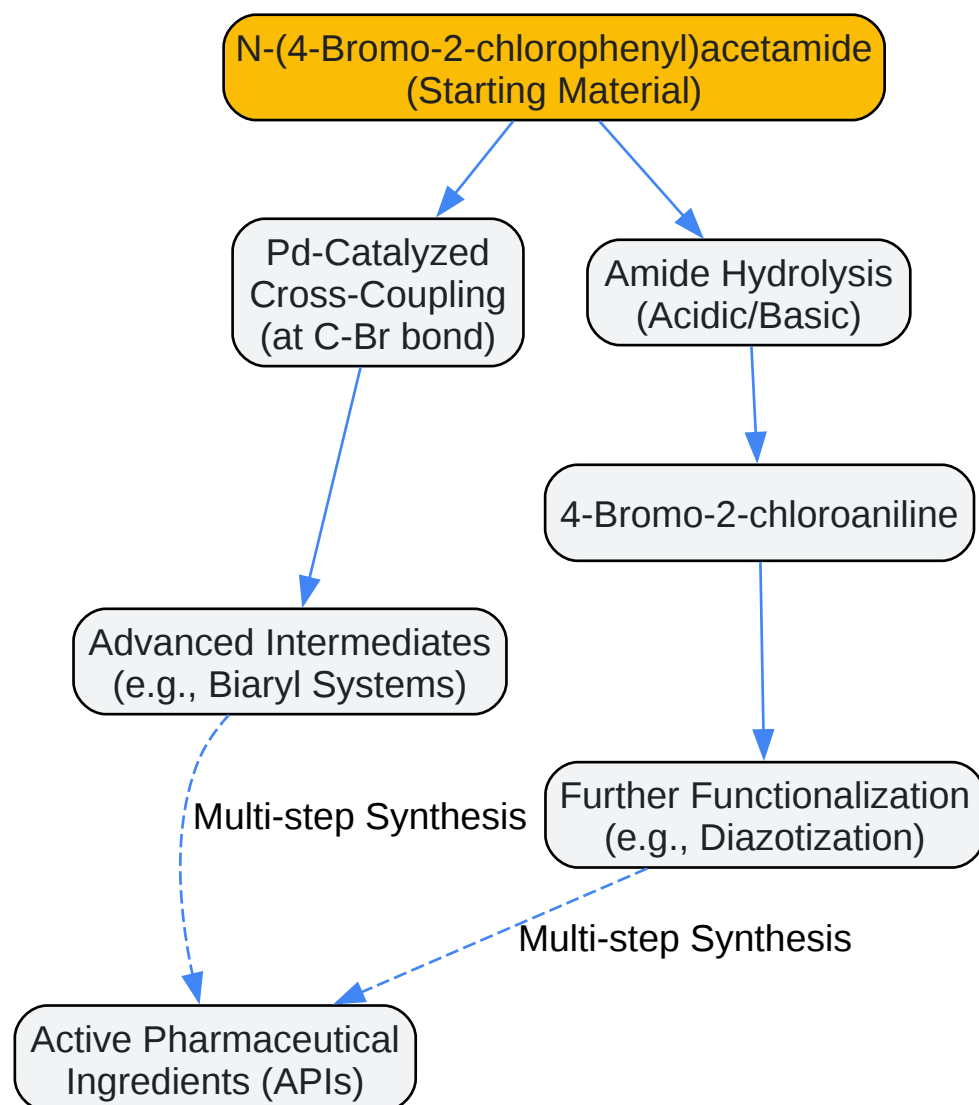
The utility of **N-(4-Bromo-2-chlorophenyl)acetamide** lies in its potential as a scaffold for building more complex molecules.

### Reactivity Profile

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position. This is a cornerstone of modern synthetic chemistry for building biaryl systems or introducing alkyl, alkenyl, or alkynyl groups.
- **Amide Hydrolysis:** The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the parent 4-bromo-2-chloroaniline, which can then be used in subsequent synthetic steps, such as diazotization or reaction with other electrophiles.
- **Further Aromatic Substitution:** The existing substituents deactivate the ring towards further electrophilic substitution, but under forcing conditions, reactions could potentially occur. The

directing effects of the three groups would compete to determine the position of any new substituent.

## Logical Flow of Application



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Caption: Potential synthetic pathways originating from **N-(4-Bromo-2-chlorophenyl)acetamide**.

## Applications in Drug Development

Halogenated anilides are common structural motifs in many biologically active compounds. The specific substitution pattern of this molecule makes it a candidate intermediate for:



- Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted anilide cores.
- Antimicrobial/Antifungal Agents: The introduction of halogen atoms can enhance the antimicrobial properties of organic molecules.
- Agrochemicals: Similar structures are often found in herbicides and pesticides.

The compound itself is noted as being an intermediate for pharmaceuticals.<sup>[2]</sup><sup>[3]</sup>

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **N-(4-Bromo-2-chlorophenyl)acetamide**.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Stability: The compound is stable under normal conditions.<sup>[6]</sup>
- Incompatibilities: Store away from strong oxidizing agents.<sup>[3]</sup>

## Conclusion

**N-(4-Bromo-2-chlorophenyl)acetamide** is a well-defined chemical intermediate with a valuable set of physical and chemical properties. Its dual halogenation provides specific reactivity that is highly useful in medicinal chemistry and organic synthesis for the construction of complex molecular architectures. The synthetic protocols are straightforward, and the compound's characterization is well-supported by standard analytical techniques. For research and drug development professionals, this compound represents a reliable and versatile building block for creating novel chemical entities with potential biological activity.

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